2-(4-Chlorophenoxy)-n-undecylacetamide
Description
2-(4-Chlorophenoxy)-n-undecylacetamide is a halogenated acetamide derivative characterized by a 4-chlorophenoxy group attached to an acetamide backbone with an undecyl (C₁₁H₂₃) alkyl chain. For example, ethyl 2-(4-chlorophenoxy)acetate is synthesized via KI-catalyzed reactions between 4-chlorophenol and ethyl 2-chloroacetate under reflux . Subsequent hydrazide formation and cyclization steps are common in generating structurally related acetamide derivatives .
Properties
Molecular Formula |
C19H30ClNO2 |
|---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-undecylacetamide |
InChI |
InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-15-21-19(22)16-23-18-13-11-17(20)12-14-18/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
InChI Key |
KEXMVLAROHFXME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-(4-Chlorophenoxy)-n-undecylacetamide and related compounds in terms of structure, synthesis, and properties:
Structural and Functional Comparisons
- Alkyl Chain Length: The undecyl chain in this compound distinguishes it from shorter-chain analogs (e.g., 2-chloro-N-(4-cyanophenyl)acetamide).
- Halogenation: The 4-chlorophenoxy group is shared with 2-[2-(4-chlorophenoxy)phenyl]acetic acid, but the latter’s carboxylic acid group introduces acidity absent in acetamide derivatives .
- Electron-Withdrawing Groups: Compounds like 2-{4-nitrophenyl}-N-undecylacetamide and 2-chloro-N-(4-cyanophenyl)acetamide feature nitro and cyano groups, respectively, which intensify electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
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